Cas no 2169044-17-9 (4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine)

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine is a specialized organic compound featuring a pyridine core substituted with an isopropyl group and a thioether-linked butan-2-amine side chain. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both a pyridine ring and an amine functionality enhances its versatility as an intermediate in synthetic chemistry, enabling further derivatization. The thioether linkage contributes to stability while allowing selective modifications. Its balanced lipophilicity and molecular weight make it suitable for drug discovery, particularly in the development of bioactive molecules targeting CNS or enzyme inhibition pathways. The compound's defined structure ensures reproducibility in research and industrial processes.
4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine structure
2169044-17-9 structure
商品名:4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine
CAS番号:2169044-17-9
MF:C12H20N2S
メガワット:224.365601539612
CID:6428024
PubChem ID:165847525

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine
    • EN300-1478448
    • 4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
    • 2169044-17-9
    • インチ: 1S/C12H20N2S/c1-9(2)11-6-12(8-14-7-11)15-5-4-10(3)13/h6-10H,4-5,13H2,1-3H3
    • InChIKey: DZPPUGDBWVPXDP-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=CC(=C1)C(C)C)CCC(C)N

計算された属性

  • せいみつぶんしりょう: 224.13471982g/mol
  • どういたいしつりょう: 224.13471982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 64.2Ų

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1478448-100mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
100mg
$1648.0 2023-09-28
Enamine
EN300-1478448-5000mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
5000mg
$5429.0 2023-09-28
Enamine
EN300-1478448-2500mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
2500mg
$3670.0 2023-09-28
Enamine
EN300-1478448-10000mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
10000mg
$8049.0 2023-09-28
Enamine
EN300-1478448-1.0g
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
1g
$0.0 2023-06-06
Enamine
EN300-1478448-1000mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
1000mg
$1872.0 2023-09-28
Enamine
EN300-1478448-250mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
250mg
$1723.0 2023-09-28
Enamine
EN300-1478448-500mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
500mg
$1797.0 2023-09-28
Enamine
EN300-1478448-50mg
4-{[5-(propan-2-yl)pyridin-3-yl]sulfanyl}butan-2-amine
2169044-17-9
50mg
$1573.0 2023-09-28

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine 関連文献

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amineに関する追加情報

Introduction to 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine (CAS No. 2169044-17-9)

4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine (CAS No. 2169044-17-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif comprising a pyridine ring sulfonated with a propyl-substituted butanamine moiety, exhibits promising potential in various biological and chemical applications. The intricate architecture of this molecule not only underscores its synthetic elegance but also highlights its potential as a versatile intermediate in the development of novel therapeutic agents.

The chemical structure of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine encompasses several key functional groups that contribute to its reactivity and biological activity. The pyridine ring, a well-known pharmacophore in drug discovery, serves as a scaffold for further derivatization, while the sulfanyl group introduces hydrophilicity and potential interactions with biological targets. The butanamine side chain adds another layer of complexity, enabling diverse modifications and functionalizations that can fine-tune the compound's properties for specific applications.

In recent years, there has been a surge in research focused on developing small molecules with enhanced biological activity and selectivity. 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine has emerged as a compound of interest due to its structural features that align with current trends in drug design. Specifically, the presence of the pyridine-sulfanyl moiety has been associated with inhibitory effects on certain enzymes and receptors, making it a valuable candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amine is its potential role as a building block for more complex drug candidates. The compound's modular design allows for strategic modifications at multiple sites, enabling chemists to tailor its pharmacokinetic and pharmacodynamic properties. This flexibility is particularly advantageous in the context of structure-based drug design, where precise control over molecular interactions is essential for achieving optimal therapeutic outcomes.

Recent advancements in computational chemistry have further accelerated the exploration of 4-{5-(propan-2-yl)pyridin-3-ylsulfanyl}butan-2-amines potential applications. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings suggest that derivatives of this molecule could serve as novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.

The synthesis of 4-{5-(propan-2-yt)pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) presents an intriguing challenge due to its complex structural features. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly effective in constructing the desired molecular framework efficiently.

From a medicinal chemistry perspective, the sulfanyl group in 4-{5-(propan--y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) offers several advantages over other functional groups commonly used in drug design. Sulfanyl-containing compounds have been shown to exhibit enhanced solubility and bioavailability, which are critical factors for successful drug development. Additionally, the sulfanyl group can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets.

The potential applications of 4-{5-(propan-y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. The unique structural features of this compound make it a promising candidate for developing novel pesticides or specialty chemicals with tailored properties.

In conclusion, 4-{5-(propan-y-pyridin--3-y-sulfany-butan--2-amino-e (CAS No. 2169044--17--9) represents an exciting frontier in chemical biology and drug discovery Its intricate structure, coupled with its diverse potential applications, positions it as a compound worthy of further investigation by researchers across multiple disciplines.

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